molecular formula C16H25ClN2O B2978499 Ropinirole D3 Hydrochloride CAS No. 1329611-00-8

Ropinirole D3 Hydrochloride

Cat. No. B2978499
Key on ui cas rn: 1329611-00-8
M. Wt: 299.86
InChI Key: XDXHAEQXIBQUEZ-NIIDSAIPSA-N
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Patent
US07619095B2

Procedure details

2-Nitro-6-[2-(N,N-Di-n-propyl amino)ethyl]phenyl acetic acid hydrochloride (100 g) is dissolved methanol (2000 ml) and then hydrogenated in presence of 10% Palladium on charcoal. The reaction mixture is filtered to obtain clear solution. Methanol is distilled out under vacuum at 50° C. Isopropanol (100 ml) is added to the residue and it is cooled, filtered and washed with isopropanol to obtain light yellow crystalline Ropinirole hydrochloride. The product is dried at 60-70° C. under vacuum. Yield 65-75 g.
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[N+:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH2:12][N:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16])[C:6]=1[CH2:20][C:21]([OH:23])=O)([O-])=O>[Pd].CO>[CH3:16][CH2:15][CH2:14][N:13]([CH2:12][CH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]2[NH:2][C:21](=[O:23])[CH2:20][C:6]=12)[CH2:17][CH2:18][CH3:19].[ClH:1] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=C(C(=CC=C1)CCN(CCC)CCC)CC(=O)O
Name
Quantity
2000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
to obtain clear solution
DISTILLATION
Type
DISTILLATION
Details
Methanol is distilled out under vacuum at 50° C
ADDITION
Type
ADDITION
Details
Isopropanol (100 ml) is added to the residue and it
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with isopropanol

Outcomes

Product
Name
Type
product
Smiles
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07619095B2

Procedure details

2-Nitro-6-[2-(N,N-Di-n-propyl amino)ethyl]phenyl acetic acid hydrochloride (100 g) is dissolved methanol (2000 ml) and then hydrogenated in presence of 10% Palladium on charcoal. The reaction mixture is filtered to obtain clear solution. Methanol is distilled out under vacuum at 50° C. Isopropanol (100 ml) is added to the residue and it is cooled, filtered and washed with isopropanol to obtain light yellow crystalline Ropinirole hydrochloride. The product is dried at 60-70° C. under vacuum. Yield 65-75 g.
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[N+:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH2:12][N:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16])[C:6]=1[CH2:20][C:21]([OH:23])=O)([O-])=O>[Pd].CO>[CH3:16][CH2:15][CH2:14][N:13]([CH2:12][CH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]2[NH:2][C:21](=[O:23])[CH2:20][C:6]=12)[CH2:17][CH2:18][CH3:19].[ClH:1] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=C(C(=CC=C1)CCN(CCC)CCC)CC(=O)O
Name
Quantity
2000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
to obtain clear solution
DISTILLATION
Type
DISTILLATION
Details
Methanol is distilled out under vacuum at 50° C
ADDITION
Type
ADDITION
Details
Isopropanol (100 ml) is added to the residue and it
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with isopropanol

Outcomes

Product
Name
Type
product
Smiles
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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